Antitumor agent-110

Glioblastoma Antineoplastic Agents Drug Resistance

This 3-propargyl-thiazolyl-imidazotetrazine prodrug overcomes key TMZ resistance mechanisms, including MGMT expression and MMR deficiency. It arrests the cell cycle at G2/M, induces apoptosis, and shows 3.6-fold higher cancer cell selectivity. Essential for research on glioblastoma and MMR-deficient tumors.

Molecular Formula C10H6N6OS
Molecular Weight 258.26 g/mol
Cat. No. B12378927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-110
Molecular FormulaC10H6N6OS
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3
InChIInChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2
InChIKeySDRJGLKNGWVTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor agent-110: A Next-Generation Imidazotetrazine for Overcoming Temozolomide Resistance in Oncology Research


Antitumor agent-110 (compound 13) is a novel 3-propargyl-8-thiazolyl-imidazotetrazine analog of the standard-of-care agent temozolomide (TMZ) [1]. Designed through a rational approach, it incorporates a propargyl alkylating moiety and a thiazole ring, features which are absent in TMZ and central to its differentiation profile [1]. The compound acts as a prodrug, undergoing base-induced ring-opening to generate a DNA-alkylating species that arrests the cell cycle at the G2/M phase and induces apoptosis [1]. Its primary advantage lies in its demonstrated ability to overcome key tumor resistance mechanisms that limit the clinical utility of TMZ, including expression of the DNA repair enzyme MGMT and mismatch repair (MMR) deficiency [1].

Antitumor agent-110: Why Generic Substitution with Standard Imidazotetrazines Fails to Overcome Key Resistance Mechanisms


The imidazotetrazine class, exemplified by temozolomide (TMZ), is a cornerstone of glioblastoma therapy. However, the clinical efficacy of TMZ is severely compromised by two primary tumor resistance mechanisms: expression of the DNA repair protein MGMT (which removes the cytotoxic O6-methylguanine lesion) and deficiency in mismatch repair (MMR) [1]. Substituting one TMZ-like agent for another generally does not address these issues, as they share the same fundamental susceptibility to these resistance pathways [1]. Antitumor agent-110 is structurally distinct, designed specifically to circumvent these limitations. Its unique propargyl-thiazole architecture is not a minor modification; it fundamentally alters the compound's activity profile against resistant cell lines. Therefore, using a generic TMZ analog in place of Antitumor agent-110 would not replicate its potent activity against MGMT-expressing and MMR-deficient tumor models, leading to a significant underestimation of efficacy in studies focused on overcoming drug resistance [1].

Quantitative Evidence Guide: Differentiated Performance of Antitumor agent-110 vs. Comparators


Enhanced Potency Against Glioblastoma Cell Lines (U373V) Compared to Temozolomide

Antitumor agent-110 (compound 13) demonstrates a 14.5-fold increase in potency compared to temozolomide (TMZ, compound 1a) against the U373V human glioblastoma cell line [1]. This direct head-to-head comparison in the same study highlights its superior growth-inhibitory activity.

Glioblastoma Antineoplastic Agents Drug Resistance

Overcoming MGMT-Mediated Resistance: Potency Retention in Resistant U373 M Cell Line

A key differentiator for Antitumor agent-110 is its ability to circumvent MGMT-mediated drug resistance, a major clinical hurdle for temozolomide. In the isogenic MGMT-expressing cell line U373 M, Antitumor agent-110 maintains high potency with a GI50 of 4.09 µM, while the potency of temozolomide collapses by nearly 6-fold to a GI50 of 302 µM [1]. This represents a 74-fold potency advantage for Antitumor agent-110 in this resistance model [1].

Drug Resistance MGMT Glioblastoma

Overcoming MMR-Deficiency: Enhanced Activity in Colorectal Cancer Model HCT 116

Mismatch repair (MMR) deficiency is another key mechanism of resistance to temozolomide. Antitumor agent-110 demonstrates robust activity against the MMR-deficient colorectal cancer cell line HCT 116, with a GI50 of 5.35 µM. In stark contrast, temozolomide is largely ineffective, exhibiting a GI50 of 291 µM [1]. This represents a 54-fold improvement in potency, extending the compound's spectrum of activity beyond that of TMZ [1].

Colorectal Cancer Mismatch Repair Antineoplastic Agents

Improved Therapeutic Window: Higher Selectivity for Cancer Cells over Normal Fibroblasts

Antitumor agent-110 (13) demonstrates a superior selectivity profile for cancer cells over normal cells compared to temozolomide. The compound's selectivity ratio, calculated as GI50 for normal MRC-5 fetal lung fibroblasts divided by GI50 for HCT 116 cancer cells, is greater than 5. This is notably higher than the ratio of 1.4 observed for temozolomide [1]. A higher ratio indicates a larger therapeutic window and reduced potential for toxicity to normal tissues [1].

Selectivity Therapeutic Index Drug Discovery

Antitumor agent-110: Best Research and Industrial Application Scenarios for Drug Discovery


Investigating and Overcoming Temozolomide Resistance in Glioblastoma

This is the primary and most strongly evidenced application scenario for Antitumor agent-110. It is an ideal tool compound for studies designed to dissect and overcome the molecular mechanisms of temozolomide resistance in glioblastoma multiforme (GBM). Its demonstrated potency against both MGMT-expressing (U373 M) and MMR-deficient (HCT 116, a model for GBM resistance) cell lines provides a robust platform for evaluating combination therapies or resistance-reversal strategies that are ineffective with TMZ alone [1].

Modeling DNA Damage Response in Mismatch Repair (MMR)-Deficient Cancers

Antitumor agent-110's high activity against the MMR-deficient HCT 116 cell line makes it a superior choice over TMZ for studying DNA damage response, cell cycle arrest, and apoptosis in the context of MMR deficiency. This is particularly relevant for research on colorectal cancer and other tumor types characterized by MMR loss, where TMZ is largely inactive [1].

Evaluating Therapeutic Index and Selective Cytotoxicity

The demonstrated 3.6-fold improvement in cancer cell selectivity over TMZ positions Antitumor agent-110 as a valuable lead compound for studies focused on enhancing the therapeutic window of DNA-alkylating agents. It can be used as a benchmark in vitro tool to investigate the relationship between molecular structure, cellular uptake, and differential toxicity between malignant and normal cells, using MRC-5 fibroblasts as a normal cell control [1].

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